molecular formula C21H22BrFN4O3S B8069130 Morphothiadin CAS No. 1793065-08-3

Morphothiadin

Cat. No.: B8069130
CAS No.: 1793065-08-3
M. Wt: 509.4 g/mol
InChI Key: SQGRDKSRFFUBBU-UHFFFAOYSA-N
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Description

Morphothiadin, also known as GLS4, is a potent and selective inhibitor of the hepatitis B virus (HBV). It is a class I heteroaryldihydropyrimidine (HAP) compound developed from Bay41-4109. This compound has shown significant antiviral activity against both wild-type and drug-resistant strains of HBV, making it a promising candidate for the treatment of chronic hepatitis B .

Mechanism of Action

Target of Action

Morphothiadin, also known as GLS4, is a potent and selective inhibitor of the Hepatitis B Virus (HBV) . The primary target of this compound is the replication of both wild-type and adefovir-resistant HBV . It has shown potent in vitro inhibition of HBV DNA replication .

Mode of Action

This compound interacts with its targets by inhibiting the replication of HBV . It has been found to be a potent inhibitor on the replication of both wild-type and adefovir-resistant HBV . .

Biochemical Pathways

This compound affects the biochemical pathway of HBV replication. By inhibiting the replication of HBV, this compound disrupts the life cycle of the virus, thereby preventing it from proliferating and infecting new cells . The downstream effects of this disruption can lead to a decrease in viral load and potentially to the elimination of the virus from the body.

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are crucial for understanding its bioavailability and efficacy. It’s worth noting that in vivo studies with healthy volunteers have shown that this compound needs an extra-booster (ritonavir) to increase its plasma concentration and achieve effective antiviral activity in humans .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of HBV replication. This inhibition can lead to a decrease in the viral load within the body, which can potentially lead to the elimination of the virus . .

Biochemical Analysis

Biochemical Properties

Morphothiadin plays a significant role in biochemical reactions, particularly in inhibiting the replication of HBV. It interacts with various enzymes and proteins within the HBV, thereby disrupting its replication process .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the replication of HBV, thereby impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules within the HBV, leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound shows no toxicity up to 25 μM . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been found that virus titers have increased 83.5-fold in mice treated with 3.75 mg/kg per day of this compound, 28.3-fold among mice treated with 7.5 mg/kg per day, but only 3- to 6-fold among mice treated with the higher doses of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Morphothiadin is synthesized through a multi-step process involving the formation of key intermediates. The synthetic route typically includes the following steps:

Industrial Production Methods

The industrial production of this compound involves scaling up the synthetic route while ensuring high purity and yield. This typically includes optimizing reaction conditions, using high-quality reagents, and employing purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Morphothiadin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified antiviral properties. These derivatives are studied for their potential to enhance the compound’s efficacy and reduce side effects .

Scientific Research Applications

Morphothiadin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Bay41-4109: The precursor to Morphothiadin, also a HAP compound with antiviral activity against HBV.

    Tenofovir: A nucleotide reverse transcriptase inhibitor used in the treatment of HBV and HIV.

    Entecavir: A nucleoside analog that inhibits HBV DNA polymerase.

    Lamivudine: Another nucleoside analog used to treat HBV and HIV

Uniqueness of this compound

This compound stands out due to its potent inhibition of both wild-type and drug-resistant HBV strains. Its unique mechanism of action, targeting the HBV capsid assembly, differentiates it from other antiviral agents that primarily target viral DNA polymerase. This makes this compound a valuable addition to the arsenal of antiviral drugs, particularly for patients with drug-resistant HBV infections .

Properties

IUPAC Name

ethyl 4-(2-bromo-4-fluorophenyl)-6-(morpholin-4-ylmethyl)-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrFN4O3S/c1-2-30-21(28)17-16(12-27-6-8-29-9-7-27)25-19(20-24-5-10-31-20)26-18(17)14-4-3-13(23)11-15(14)22/h3-5,10-11,18H,2,6-9,12H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGRDKSRFFUBBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=NC1C2=C(C=C(C=C2)F)Br)C3=NC=CS3)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrFN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1793065-08-3
Record name Morphothiadine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1793065083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MORPHOTHIADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8MEF6D6PS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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